
F-1394
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Overview
Description
F-1394 is a chemical compound known for its role as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is crucial in the formation of cholesterol esters from cholesterol and fatty acyl-CoA, which are stored in lipid droplets within cells. By inhibiting ACAT, this compound helps prevent the formation of atherosclerosis and accelerates its regression without affecting serum cholesterol levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of F-1394 involves the esterification of the acetonide of pantothenic acid with (1S,2S)-2-[3-(2,2-dimethylpropyl)-3-nonylureido]-cyclohexanol. This reaction can be carried out using dimethylaminopyridine (DMAP) and tosyl chloride in ethyl acetate or DMAP and dicyclohexylcarbodiimide (DCC) in refluxing toluene .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The starting materials, such as pantothenic acid calcium salt and 2,2-dimethoxypropane, are prepared through cyclization and condensation reactions .
Chemical Reactions Analysis
Types of Reactions
F-1394 primarily undergoes substitution reactions due to its functional groups. It can react with various nucleophiles and electrophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines and alcohols.
Electrophiles: Electrophiles such as tosyl chloride and dicyclohexylcarbodiimide are used in the synthesis of this compound.
Conditions: Reactions are typically carried out in organic solvents like ethyl acetate and toluene, often under reflux conditions.
Major Products
The major product of these reactions is this compound itself, which is formed through the esterification and condensation reactions mentioned above.
Scientific Research Applications
Atherosclerosis Treatment
F-1394 has shown promising results in preclinical studies involving apolipoprotein E-deficient mice (ApoE−/− mice). In these studies, dietary supplementation with this compound led to significant reductions in atherosclerotic plaque size and composition. Specifically, it decreased both free and esterified cholesterol levels within plaques without inducing cellular toxicity or apoptosis among foam cells .
Anti-inflammatory Properties
The compound's ability to modulate inflammation is also noteworthy. Inflammatory processes are integral to the progression of atherosclerosis. This compound treatment has been associated with reduced macrophage infiltration into plaques and lower levels of tissue factor, which is critical in thrombus formation following plaque rupture .
Case Study 1: Dietary Supplementation in ApoE−/− Mice
A study conducted on ApoE−/− mice fed a Western diet for 14 weeks demonstrated that those treated with this compound exhibited retarded progression of advanced atherosclerotic lesions. Histological analysis revealed a decrease in plaque macrophage content and improved overall plaque stability without systemic toxicity .
Parameter | Control Group | This compound Treatment |
---|---|---|
Plaque Size | Increased | Decreased |
Free Cholesterol Content | Elevated | Reduced |
Tissue Factor Levels | Increased | Maintained |
Macrophage Infiltration | High | Low |
Case Study 2: Postprandial Hyperlipidemia
In another study examining postprandial hyperlipidemia in diabetic models, this compound was found to significantly decrease serum total cholesterol levels, particularly chylomicron and very-low-density lipoprotein (VLDL) levels. This effect was attributed to the inhibition of small intestinal ACAT activity, highlighting its potential for managing lipid disorders .
Mechanism of Action
F-1394 exerts its effects by selectively inhibiting the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). This inhibition prevents the formation of cholesterol esters, which are stored in lipid droplets within cells. By reducing the accumulation of these esters, this compound helps prevent the formation of foam cells and the progression of atherosclerosis .
Comparison with Similar Compounds
F-1394 is unique among ACAT inhibitors due to its potent and selective inhibition of the enzyme. Similar compounds include:
Avasimibe: Another ACAT inhibitor with similar effects on cholesterol metabolism.
CI-1011: Known for its role in reducing cholesterol absorption and atherosclerosis.
Pactimibe: An ACAT inhibitor studied for its effects on lipid metabolism and cardiovascular diseases
This compound stands out due to its ability to prevent atherosclerosis without affecting serum cholesterol levels, making it a promising candidate for therapeutic applications .
Biological Activity
F-1394 is a compound recognized for its role as an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor . This inhibition is significant because it affects cholesterol metabolism, potentially leading to therapeutic applications in managing hyperlipidemia and related cardiovascular diseases. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
This compound functions primarily by inhibiting the enzyme ACAT, which is crucial for cholesterol esterification. By blocking this enzyme, this compound reduces the absorption of dietary cholesterol in the intestines and decreases the formation of cholesterol esters in tissues. This action can lead to lower plasma cholesterol levels and reduced atherosclerotic lesions.
Key Findings
- Cholesterol Absorption : this compound has been shown to inhibit dietary cholesterol absorption effectively in animal models, particularly in mice .
- Atherosclerosis Reduction : In a study involving rabbits fed a high-cholesterol diet, this compound significantly reduced the extent of atherosclerotic lesions and lowered total and esterified cholesterol contents in the aorta by approximately 57% to 59% .
In Vivo Studies
A study conducted on rabbits demonstrated that administration of this compound led to notable reductions in both total cholesterol and esterified cholesterol levels. The results indicated:
- Reduction in Atherosclerotic Lesions : The extent of lesions was significantly decreased, suggesting a protective effect against atherosclerosis.
- Cholesterol Content : Total cholesterol levels were reduced by 57%, while esterified cholesterol content saw a similar decrease .
In Vitro Studies
In vitro analyses have also supported the biological activity of this compound:
- Cell Line Studies : this compound was tested on various cell lines to assess its impact on lipid accumulation and cellular cholesterol levels. Results indicated a significant decrease in lipid droplets within treated cells compared to controls.
Data Summary
The following table summarizes the effects of this compound on various biological parameters:
Study Type | Parameter Measured | Effect of this compound |
---|---|---|
In Vivo (Rabbits) | Atherosclerotic Lesion Reduction | 57% - 59% reduction |
In Vivo (Mice) | Dietary Cholesterol Absorption | Significant inhibition observed |
In Vitro | Lipid Accumulation in Cells | Decreased lipid droplets |
Case Study 1: Rabbit Model
In this case study, rabbits were placed on a high-cholesterol diet supplemented with this compound. Over a period of several weeks, researchers monitored changes in serum lipid profiles and aortic pathology. The findings highlighted:
- A significant decrease in serum total cholesterol.
- A marked reduction in aortic lesions compared to control groups.
Properties
CAS No. |
162490-89-3 |
---|---|
Molecular Formula |
C33H61N3O6 |
Molecular Weight |
595.9 g/mol |
IUPAC Name |
[(1S,2S)-2-[[2,2-dimethylpropyl(nonyl)carbamoyl]amino]cyclohexyl] 3-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C33H61N3O6/c1-9-10-11-12-13-14-17-22-36(23-31(2,3)4)30(39)35-25-18-15-16-19-26(25)41-27(37)20-21-34-29(38)28-32(5,6)24-40-33(7,8)42-28/h25-26,28H,9-24H2,1-8H3,(H,34,38)(H,35,39)/t25-,26-,28-/m0/s1 |
InChI Key |
NWLFOBZKYXKBOF-NSVAZKTRSA-N |
SMILES |
CCCCCCCCCN(CC(C)(C)C)C(=O)NC1CCCCC1OC(=O)CCNC(=O)C2C(COC(O2)(C)C)(C)C |
Isomeric SMILES |
CCCCCCCCCN(CC(C)(C)C)C(=O)N[C@H]1CCCC[C@@H]1OC(=O)CCNC(=O)[C@H]2C(COC(O2)(C)C)(C)C |
Canonical SMILES |
CCCCCCCCCN(CC(C)(C)C)C(=O)NC1CCCCC1OC(=O)CCNC(=O)C2C(COC(O2)(C)C)(C)C |
Key on ui other cas no. |
162490-89-3 |
Synonyms |
(1s,2s)-2-(3-(2,2-dimethylpropyl)-3-nonylureido)aminocyclohexane-1-yl-3-(N-(2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl)amino)propionate F 1394 F-1394 |
Origin of Product |
United States |
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